![molecular formula C29H28ClN5O2 B2557132 N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 689268-09-5](/img/structure/B2557132.png)
N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a triazole ring, an adamantyl group, a phenyl ring, a chlorophenyl group, and an oxazole ring. Compounds containing a triazole ring are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, adamantyl group, phenyl ring, chlorophenyl group, and oxazole ring. The presence of these groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole ring might enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Application in Macrolide Synthesis
The synthesis of oxazoles, which are structurally related to the queried compound, can be used as masked forms of activated carboxylic acids. They have been applied in the synthesis of macrolides, such as recifeiolide and curvularin, demonstrating their utility in the construction of complex molecular architectures (Wasserman, Gambale, & Pulwer, 1981).
Antimicrobial and Hypoglycemic Activities
Adamantyl and triazole derivatives have shown significant antimicrobial and hypoglycemic activities. This highlights the potential of adamantyl-substituted compounds in developing new therapeutic agents. For instance, novel N-(1-adamantyl)carbothioamide derivatives have demonstrated potent antibacterial activity and significant reduction in serum glucose levels in diabetic rats, showcasing their potential as antimicrobial and hypoglycemic agents (Al-Abdullah et al., 2015).
Cancer Research
Adamantyl-substituted retinoid-derived molecules have been studied for their apoptotic and antiproliferative activities against various cancer cells, indicating their potential in cancer treatment. These molecules can induce apoptosis and inhibit cancer cell growth and angiogenesis, suggesting their utility in oncology (Dawson et al., 2007).
Corrosion Inhibition
Triazole derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid, showing high inhibition efficiency. This application underscores the potential of triazole compounds in materials science, particularly in protecting metals against corrosion (Bentiss et al., 2007).
Structural and Vibrational Studies
The structural and vibrational properties of adamantane-containing triazole thiones have been explored through spectral, DFT, and multi-reference ab initio methods. These studies provide insights into the molecular behavior of such compounds, which can be essential for their practical applications (Shundalau et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN5O2/c1-17-26(27(33-37-17)23-4-2-3-5-24(23)30)28(36)32-21-6-8-22(9-7-21)35-25(16-31-34-35)29-13-18-10-19(14-29)12-20(11-18)15-29/h2-9,16,18-20H,10-15H2,1H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMILKFGMVWVEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

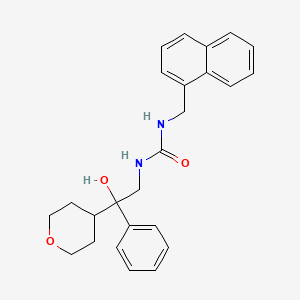
![[1-(2,3-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2557051.png)

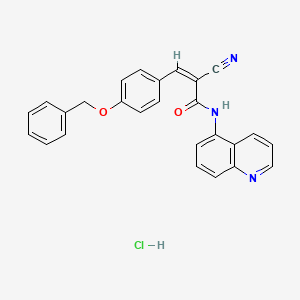
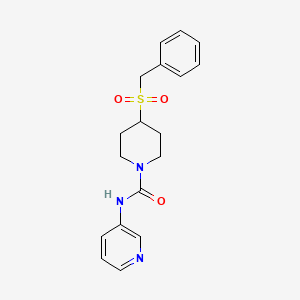
![ethyl 3-cyano-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2557060.png)
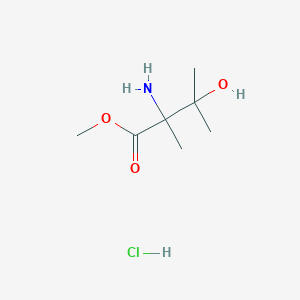
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2557062.png)
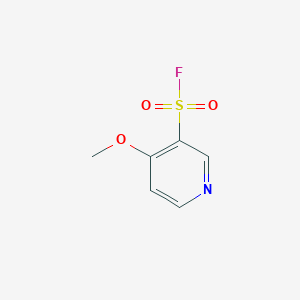
![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557064.png)
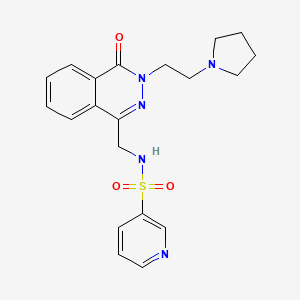
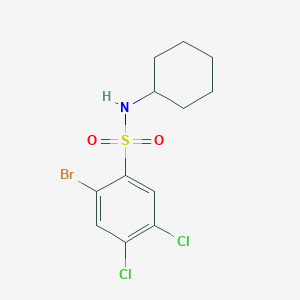

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2557072.png)